methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
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Overview
Description
Methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound that belongs to the class of imidazopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopyridine ring.
Introduction of the 4-chloro-2-fluorophenyl group: This step involves the substitution reaction where the 4-chloro-2-fluorophenyl group is introduced into the imidazopyridine core.
Attachment of the butanoate moiety: This step involves the esterification reaction where the butanoate group is attached to the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
- Methyl 4-({[4-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
Uniqueness
Methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence the compound’s chemical properties and biological activity, making it distinct from similar compounds with only one substituent.
Biological Activity
Methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound with potential therapeutic applications. Its structure suggests it may exhibit significant biological activity, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H21ClFN3O2 and a molecular weight of approximately 373.84 g/mol. The presence of the imidazo[4,5-c]pyridine moiety is particularly noteworthy as it is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the imidazo[4,5-c]pyridine structure have shown promising results in inhibiting cancer cell proliferation:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by evidence from related compounds that inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Certain derivatives have shown IC50 values as low as 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory properties .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Targeting Signaling Pathways : Docking studies suggest that these compounds may interact with key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Study A | Compound X | Anticancer (HeLa) | 0.33 μM |
Study B | Compound Y | Anti-inflammatory (COX-2) | 0.04 μM |
Study C | Compound Z | Antioxidant Activity | Varies |
Notable Research
A review article emphasized aminopyrazole derivatives as promising candidates for anticancer therapy due to their ability to inhibit tubulin polymerization and induce apoptosis . Additionally, research on structural analogs has revealed their potential in treating oxidative stress-related diseases through antioxidant mechanisms .
Properties
Molecular Formula |
C18H20ClFN4O3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
methyl 4-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C18H20ClFN4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)12-5-4-11(19)9-13(12)20/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
MXBFGIRVUMACIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Cl)F)N=CN2 |
Origin of Product |
United States |
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